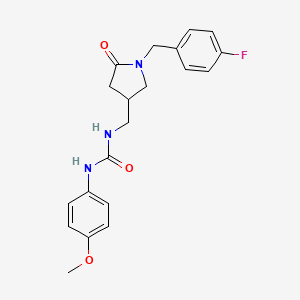
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea, also known as Compound A, is a novel small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of urea-based inhibitors and has been extensively studied for its potential in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism
One study explores the role of Orexin receptors in compulsive food consumption, evaluating the effects of selective antagonists on binge eating (BE) behaviors in rats. Compounds tested, including a dual OX1/OX2R antagonist and a selective OX1R antagonist, demonstrated the potential of Orexin receptor blockade in reducing compulsive food intake without affecting standard food intake, suggesting implications for treating eating disorders with a compulsive component (Piccoli et al., 2012).
Gonadotropin-Releasing Hormone Receptor Antagonism
Another research area focuses on the design, synthesis, and characterization of potent antagonists of the human gonadotropin-releasing hormone receptor. These compounds, including uracil derivatives with specific structural modifications, have demonstrated potent GnRH antagonistic activity and good oral bioavailability in nonhuman primates. This research holds potential for developing new therapeutic agents for conditions regulated by GnRH (Tucci et al., 2005).
Synthesis and Labeling Techniques
Studies on the synthesis of deuterium-labeled compounds, such as AR-A014418, a potential drug for cancer, pain, and neurodegenerative disorders, highlight the importance of these techniques in drug development and pharmacokinetic studies. The synthesized labeled compounds facilitate LC–MS analysis for drug absorption and distribution studies (Liang et al., 2020).
Anticancer Investigations
Research on unsymmetrical 1,3-disubstituted ureas has unveiled their potential as enzyme inhibitors and anticancer agents. This includes the discovery of new compounds with significant in vitro anticancer activity, illustrating the role of chemical synthesis in developing novel therapeutic agents (Mustafa et al., 2014).
Molecular Complexation and Nonlinear Optics
Investigations into molecular complexation for nonlinear optical (NLO) materials demonstrate the utility of structural engineering in enhancing material properties. The orientation and hydrogen bonding strategies within these complexes can significantly impact their NLO efficiency, showcasing the interdisciplinary applications of such urea derivatives in materials science (Muthuraman et al., 2001).
Eigenschaften
IUPAC Name |
1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-27-18-8-6-17(7-9-18)23-20(26)22-11-15-10-19(25)24(13-15)12-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQWKNPSNUWDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2985058.png)
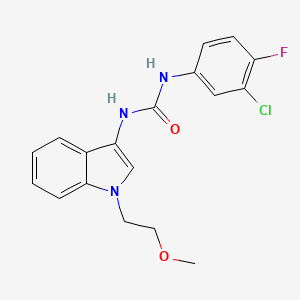
![4-Methoxyphenyl [9-(4-methylpiperidino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2985060.png)
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)
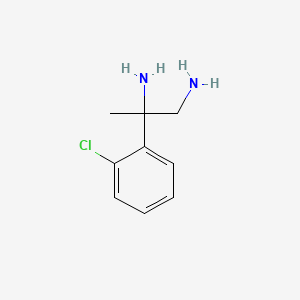
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2985063.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)
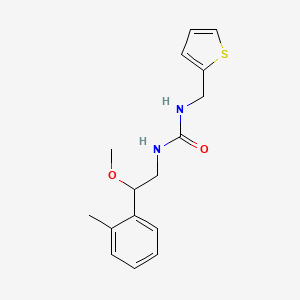
![3-Oxo-N-(oxolan-2-ylmethyl)-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2985068.png)
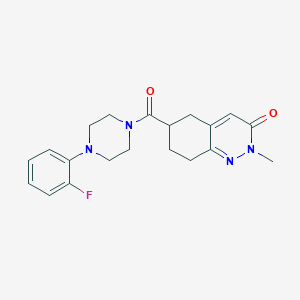
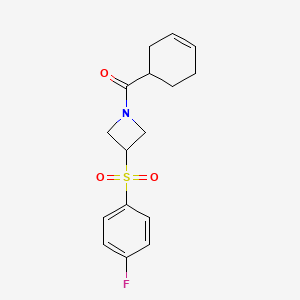
![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)
![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)
![1-Benzyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B2985078.png)